

# A-485 off-target effects and selectivity validation

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**Compound Focus: A-485**

Cat. No.: S516546

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## A-485 Selectivity Profile & Off-Target Effects

The selectivity of **A-485** was rigorously validated through multiple assay types. The table below summarizes the key quantitative data from these profiling experiments [1].

Assay Type	Targets Tested	Key Findings on A-485	Reported Data (IC <sub>50</sub> , K <sub>D</sub> , or % Inhibition)
enzymatic Assay	Other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2)	No significant inhibition at 10 μM	>10 μM (IC <sub>50</sub> )
Binding Assay	BET Bromodomain Proteins (e.g., BRD4)	No significant binding at 10 μM	Selective [1]
Broad Pharmacological Panel	>150 non-epigenetic targets (e.g., kinases, GPCRs, transporters)	Substantial binding only to dopamine and serotonin transporters at 10 μM; modest inhibition of Plk3 (IC <sub>50</sub> = 2.7 μM).	>90% binding to transporters; 2.7 μM (IC <sub>50</sub> for Plk3)

Assay Type	Targets Tested	Key Findings on A-485	Reported Data (IC <sub>50</sub> , K <sub>D</sub> , or % Inhibition)
Cellular Target Engagement	H3K27ac, H3K18ac, H3K9ac	Potent reduction of p300/CBP-specific histone acetylation (H3K27ac, H3K18ac); no effect on H3K9ac.	H3K27ac EC <sub>50</sub> = 73 nM (in PC-3 cells); H3K9ac EC <sub>50</sub> > 10,000 nM

The molecular basis for this high selectivity stems from **A-485**'s specific binding mode within the unique L1 loop of the p300/CBP HAT domain, a structural feature absent in other HAT families. Superposition studies confirmed that **A-485** would sterically clash with the backbone of other HATs like PCAF [1].

## Experimental Protocols for Selectivity Validation

Here are the detailed methodologies for key experiments cited in the selectivity profile.

### Biochemical HAT Activity Assay (TR-FRET)

This assay directly measures the inhibition of p300/CBP catalytic activity [1].

- **Principle:** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring acetylation of a biotinylated histone H4 peptide.
- **Workflow:**
  - **Incubation:** The p300-BHC or CBP-BHC domain is incubated with the biotinylated H4 peptide, acetyl-CoA, and the compound (e.g., **A-485**) in a buffer.
  - **Detection:** The reaction is stopped, and a mixture of streptavidin-conjugated donor beads and an antibody specific to the acetylated peptide conjugated to acceptor beads is added.
  - **TR-FRET Reading:** If acetylation occurs, the beads are brought into proximity, and excitation of the donor bead leads to a light emission from the acceptor bead, which is quantified.
  - **Analysis:** The IC<sub>50</sub> value is determined by measuring the TR-FRET signal across a range of compound concentrations.

### Cellular Target Engagement (High-Content Microscopy)

This protocol confirms that **A-485** engages its target and exhibits selectivity in a cellular context [1].

- **Cell Line:** Prostate adenocarcinoma PC-3 cells.
- **Procedure:**
  - **Treatment:** Seed cells in a multi-well plate and treat with **A-485** (or an inactive analog like A-486 as a control) for 3 hours. A range of concentrations (e.g., 1 nM to 10  $\mu$ M) is used to determine the EC<sub>50</sub>.
  - **Fixation and Permeabilization:** After treatment, fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
  - **Immunostaining:** Incubate cells with primary antibodies specifically recognizing **H3K27ac** (target engagement) and **H3K9ac** (selectivity control), followed by fluorescently-labeled secondary antibodies. A nuclear stain (e.g., DAPI) is also used.
  - **Image Acquisition and Analysis:** Use a high-content imaging system to acquire fluorescent images for each channel in multiple fields per well.
  - **Quantification:** Measure the mean fluorescence intensity (MFI) of H3K27ac and H3K9ac in individual nuclei. The EC<sub>50</sub> is calculated from the dose-response curve of normalized H3K27ac signal.

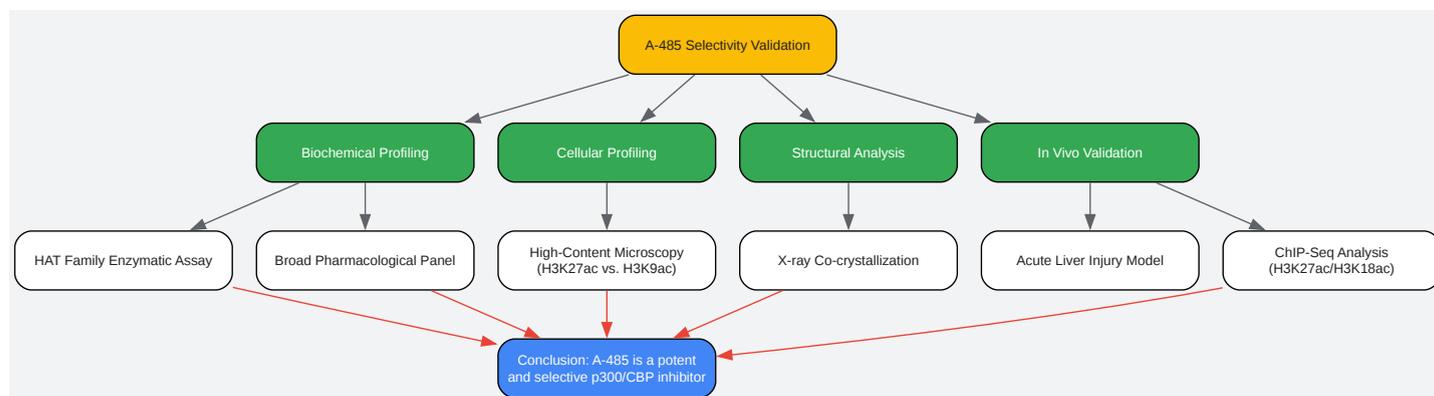
## In Vivo Efficacy and Target Validation (Acute Liver Injury Model)

This model demonstrates the compound's pharmacological efficacy and confirms on-target activity in a complex biological system [2].

- **Animal Model:** Female C57BL/6J mice (10-12 weeks old).
- **ALI Induction:** Acute liver injury (ALI) is induced by intraperitoneal co-injection of **LPS** (2 mg/kg) and **D-galactosamine (GalN)** (250 mg/kg).
- **Dosing:** **A-485** (100 mg/kg) or vehicle is administered intraperitoneally simultaneously with the LPS/GalN challenge.
- **Endpoint Analysis (at 4-6 hours post-treatment):**
  - **Pathology:** Plasma is collected for measurement of aminotransferase levels (ALT/AST). Liver tissues are harvested for H&E staining to assess histopathological damage.
  - **Target Modulation:** Liver tissues or isolated macrophages are analyzed via **Western Blot** or **ChIP-Seq** to confirm reduction of H3K27ac and H3K18ac at promoter regions of key inflammatory genes.

## Experimental Strategy Diagram

The following diagram illustrates the logical workflow for the comprehensive selectivity validation of **A-485**, as described in the protocols.



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## Frequently Asked Questions (FAQs)

**Q1: Does A-485 have any known concerning off-target activities?** While **A-485** is highly selective for p300/CBP over other epigenetic targets, broad pharmacological profiling identified **>90% binding to dopamine and serotonin transporters at a high concentration (10  $\mu\text{M}$ )**. However, as **A-485** does not achieve significant brain exposure in vivo, modulation of these targets is unlikely under typical dosing conditions. A modest off-target inhibition of **Plk3 (IC<sub>50</sub> = 2.7  $\mu\text{M}$ )** was also observed [1].

**Q2: What is the most critical control experiment for validating on-target cellular activity of A-485?**

The most robust control is to use an **inactive analog, such as A-486**, which has a  $\sim$ 1000-fold weaker binding affinity for p300. In cellular assays, A-486 should **not** reduce H3K27ac or H3K18ac levels, confirming that the observed effects are due to specific p300/CBP inhibition and not compound-related toxicity or non-specific effects [1].

**Q3: My experiment requires inhibiting p300/CBP in the brain. Is A-485 suitable?** No. Studies indicate that **A-485 does not achieve significant brain exposure** in vivo. Therefore, it is not a suitable tool compound for investigating p300/CBP function in the central nervous system [1].

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## References

1. Discovery of a potent catalytic p300/CBP inhibitor that ... [pmc.ncbi.nlm.nih.gov]
2. p300/CBP inhibitor A-485 alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

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